molecular formula C14H16N2O3S B12137371 [(4-Methoxyphenyl)sulfonyl](2-(2-pyridyl)ethyl)amine

[(4-Methoxyphenyl)sulfonyl](2-(2-pyridyl)ethyl)amine

Cat. No.: B12137371
M. Wt: 292.36 g/mol
InChI Key: IPSJBKBNHLRXFV-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)sulfonylethyl)amine is an organic compound that features a sulfonyl group attached to a methoxyphenyl ring and a pyridyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)sulfonylethyl)amine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(2-pyridyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The choice of solvents and reagents would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)sulfonylethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or a thiol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-hydroxybenzenesulfonyl derivative.

    Reduction: Formation of 4-methoxyphenylsulfide derivative.

    Substitution: Formation of 4-halogenated benzenesulfonyl derivative.

Scientific Research Applications

(4-Methoxyphenyl)sulfonylethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)sulfonylethyl)amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyridyl group can participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)sulfonylmethyl)amine
  • (4-Methoxyphenyl)sulfonylethyl)amine
  • (4-Methoxyphenyl)sulfonylethyl)amine

Uniqueness

(4-Methoxyphenyl)sulfonylethyl)amine is unique due to the specific positioning of the pyridyl group, which can influence its binding affinity and selectivity towards molecular targets. The presence of the methoxy group also adds to its chemical reactivity and potential for further functionalization.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

4-methoxy-N-(2-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-19-13-5-7-14(8-6-13)20(17,18)16-11-9-12-4-2-3-10-15-12/h2-8,10,16H,9,11H2,1H3

InChI Key

IPSJBKBNHLRXFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=N2

solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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